molecular formula C17H20N2S B4536967 N-(2,5-dimethylphenyl)-N'-(2-ethylphenyl)thiourea

N-(2,5-dimethylphenyl)-N'-(2-ethylphenyl)thiourea

Cat. No. B4536967
M. Wt: 284.4 g/mol
InChI Key: XMYIMQLERCOAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives are typically synthesized through multi-step reactions involving isothiocyanates and amines. For example, a novel thiourea compound was synthesized through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, showcasing the versatility and complexity of thiourea synthesis processes (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structures of thioureas are characterized by X-ray crystallography, revealing detailed geometric configurations. For instance, the structure of a thiourea derivative was characterized, showing that the molecule crystallizes in the monoclinic space group with specific bond angles and distances, indicative of the strong intramolecular and intermolecular interactions stabilizing the structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

Thioureas engage in various chemical reactions, attributing to their functional versatility. They can form complexes with metals, participate in hydrogen bonding, and undergo substitution reactions. For example, Rhenium(V) Oxo complexes were prepared with thiourea ligands, demonstrating the ability of thioureas to act as chelating agents in complex formation (M. Lipowska et al., 1996).

Physical Properties Analysis

The physical properties of thioureas, such as melting points, solubility, and crystal structures, are crucial for their application in various fields. These properties are determined through analytical techniques like DSC, X-ray diffraction, and spectroscopy. The synthesis and characterization of N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) Thiourea highlighted its good stability, important for transportation and storage (Song Jironga, 2013).

Chemical Properties Analysis

The chemical properties of thioureas, including reactivity, chemical stability, and interactions with other molecules, are essential for understanding their applications and behavior in chemical reactions. Studies on thioureas have shown their ability to form hydrogen bonds, interact with metals, and act as ligands, underlining their chemical versatility (A. Saeed et al., 2011).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-ethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-4-14-7-5-6-8-15(14)18-17(20)19-16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYIMQLERCOAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-3-(2-ethylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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